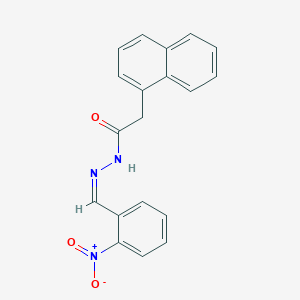
2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide" is a chemical entity that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their therapeutic and biological properties. For instance, compounds with structural similarities have been assessed for their antiviral, antiapoptotic, antibacterial, antifungal, and enzyme inhibition activities . These studies suggest a broad interest in acetamide derivatives in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and further into target compounds . The synthesis process often employs reagents such as N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to facilitate the reactions . The structural confirmation of these synthesized compounds is achieved through spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques like X-ray crystallography, which provides detailed information about the crystal packing and intramolecular interactions such as hydrogen bonding . These structural analyses are crucial for understanding the compound's stability and reactivity. For example, the presence of intramolecular N–H⋯O hydrogen bonding and intermolecular C–H⋯O interactions has been observed in similar compounds .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of various functional groups and substituents on the aromatic ring. These groups can participate in different chemical reactions, potentially leading to a variety of biological activities. The reactivity can also be studied through computational methods such as density functional theory (DFT) calculations, which help predict the behavior of molecules in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, can be influenced by the polarity of the substituents and the overall molecular structure. Solvatochromic effects, which are changes in the color of a compound due to the polarity of the solvent, have been observed in related compounds . Additionally, the optical properties, such as UV-vis absorption, can be investigated to understand the electronic transitions within the molecule . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including those related to 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide, were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, with some derivatives demonstrating promising effects against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Antiviral and Antiapoptotic Effects
- Therapeutic Effect Against Japanese Encephalitis : A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro. It was effective in reducing viral load and increasing survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Structural and Molecular Properties
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of various derivatives, including 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. These analyses provide insights into molecular interactions and properties, which are essential for understanding the behavior of these compounds in different applications (Saravanan et al., 2016).
Potential in Photovoltaic Efficiency
- Spectroscopic and Quantum Mechanical Studies : Some benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties. These studies suggest potential applications in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).
Anticancer Properties
- Novel Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Compounds containing penta-heterocycles scaffolds showed promising results against A549 and K562 cells, indicating their potential as novel anticancer agents (Zhang et al., 2023).
Anticonvulsant and Antidepressant Activity
- Evaluation of Indoline Derivatives : Some derivatives have been synthesized and evaluated for anticonvulsant and antidepressant activities. These studies provide insights into the potential therapeutic applications of these compounds in treating neurological disorders (Xie et al., 2013).
Nonlinear Optical Properties
- Theoretical Investigations : Research on the nonlinear optical properties of crystalline acetamides structures, including derivatives of this compound, has been conducted. These studies are crucial for understanding their applications in photonic devices like optical switches and modulators (Castro et al., 2017).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-3-1-10(2-4-12)7-15(20)18-13-5-6-14-11(8-13)9-16(21)19-14/h1-6,8H,7,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJJSJOUROAUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)


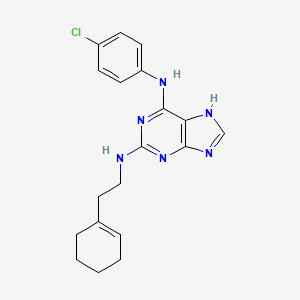
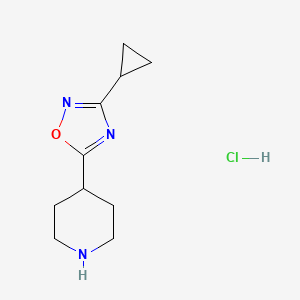
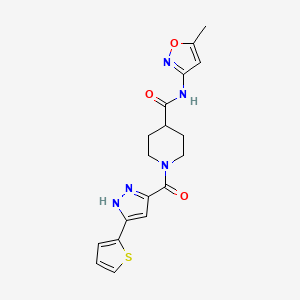
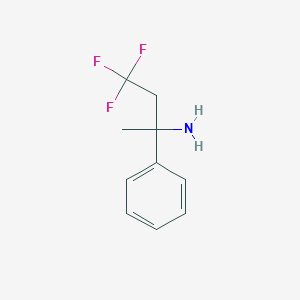
![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
